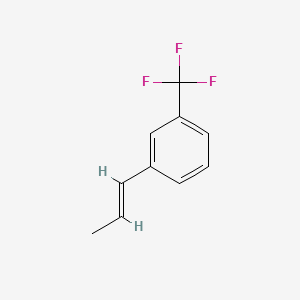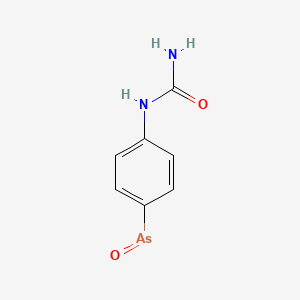
Arsine, 4-carbamidophenyloxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-arsorosophenyl)urea is an organoarsenic compound with the molecular formula C7H7AsN2O2 It is characterized by the presence of an arsenic atom bonded to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-arsorosophenyl)urea typically involves the reaction of 4-arsorosophenylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of 4-arsorosophenylamine with phenyl isocyanate in an organic solvent such as dichloromethane, under mild conditions. The reaction proceeds smoothly to yield (4-arsorosophenyl)urea as the primary product .
Industrial Production Methods
Industrial production of (4-arsorosophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-arsorosophenyl)urea undergoes various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-arsorosophenyl)urea can yield arsenic(V) compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(4-arsorosophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (4-arsorosophenyl)urea involves its interaction with specific molecular targets and pathways. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar to (4-arsorosophenyl)urea, thiourea contains a sulfur atom instead of an arsenic atom.
Phenylurea: This compound has a phenyl group attached to a urea moiety, similar to (4-arsorosophenyl)urea, but lacks the arsenic atom.
Uniqueness
(4-arsorosophenyl)urea is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
2490-89-3 |
|---|---|
Molecular Formula |
C7H7AsN2O2 |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
(4-arsorosophenyl)urea |
InChI |
InChI=1S/C7H7AsN2O2/c9-7(11)10-6-3-1-5(8-12)2-4-6/h1-4H,(H3,9,10,11) |
InChI Key |
WWXFAARCKPTHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


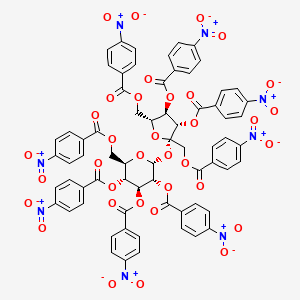
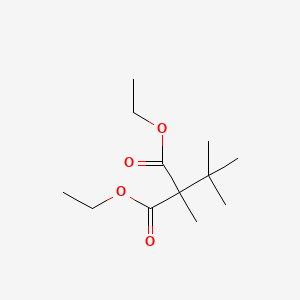
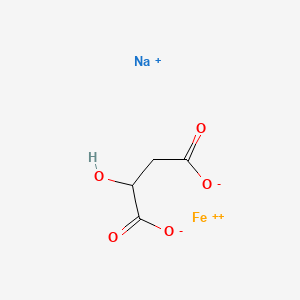
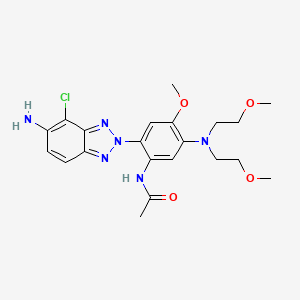
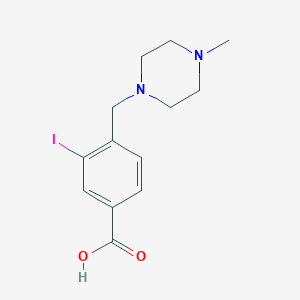
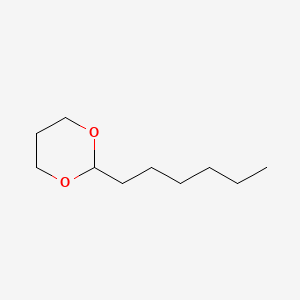
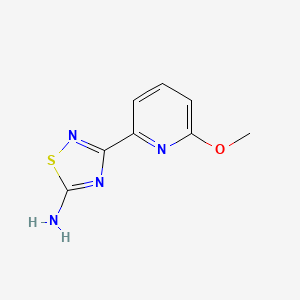
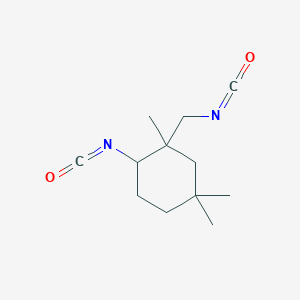
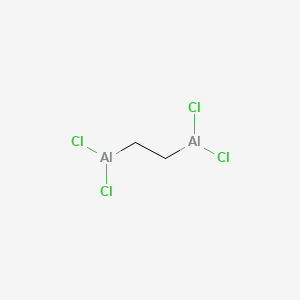
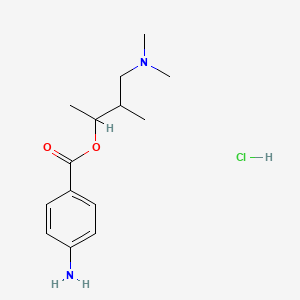
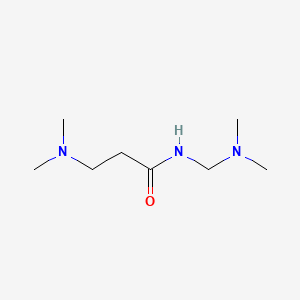
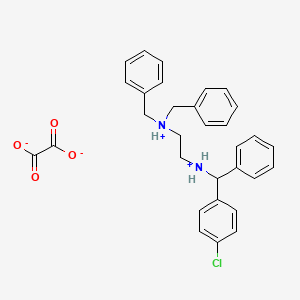
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
